1-(3,5-Dichloro-4-fluorophenyl)methanaminehydrochloride
Description
1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride is a halogenated aryl methanamine derivative. Structurally, it consists of a benzylamine backbone substituted with two chlorine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and a hydrochloride salt formation at the amine group. This compound is likely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing substituents (Cl, F), which enhance stability and influence reactivity .
Properties
Molecular Formula |
C7H7Cl3FN |
|---|---|
Molecular Weight |
230.5 g/mol |
IUPAC Name |
(3,5-dichloro-4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)2-6(9)7(5)10;/h1-2H,3,11H2;1H |
InChI Key |
SKXAORJEPRLMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)methanaminehydrochloride typically involves the reaction of 3,5-dichloro-4-fluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(3,5-Dichloro-4-fluorophenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related methanamine derivatives and arylalkylamines below:
Table 1: Comparison of Key Features
*Calculated based on molecular formula (C7H6Cl2FN·HCl).
Key Observations:
Substituent Effects :
- The target compound’s chlorine and fluorine substituents enhance lipophilicity and metabolic stability compared to dopamine hydrochloride’s polar hydroxyl groups . This makes it more suitable for applications requiring prolonged bioavailability.
- Unlike pyridine-based analogues (e.g., 4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine), the benzylamine scaffold offers flexibility for functionalization in drug discovery .
Biological Relevance :
- Dopamine hydrochloride’s hydroxyl groups enable receptor binding in neurological systems, whereas the target compound’s halogenated aromatic system may interact with hydrophobic enzyme pockets, suggesting utility in kinase or GPCR-targeted therapies .
Synthetic Utility :
- The hydrochloride salt improves solubility in polar solvents, a feature shared with dopamine hydrochloride and benzoxazole derivatives .
Biological Activity
1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and structure-activity relationships (SAR) based on diverse sources.
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride generally involves the reaction of appropriate precursors under controlled conditions. The compound is characterized by its distinct chlorofluorophenyl group, which is crucial for its biological activity. The synthesis pathways typically yield high purity and selectivity, making it suitable for further biological testing.
Biological Activity Overview
1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride exhibits a range of biological activities, particularly in antibacterial and anti-inflammatory domains. Its activity can be attributed to the structural features imparted by the dichloro and fluorine substituents.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs often display significant antibacterial properties. For instance, in vitro studies have shown that related compounds inhibit the growth of various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The zones of inhibition observed for these compounds are comparable to standard antibiotics like Streptomycin (Table 1).
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride | S. aureus | 20.5 ± 0.4 |
| C. violaceum | 17.0 ± 0.3 | |
| Streptomycin | S. aureus | 36.6 ± 0.3 |
| C. violaceum | 29.1 ± 0.2 |
Anti-inflammatory Activity
In addition to antibacterial effects, this compound has shown promise in anti-inflammatory assays. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-1 and COX-2 inhibition provide insight into the anti-inflammatory potential of these derivatives (Table 2).
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Diclofenac | 10.0 ± 0.05 | 15.0 ± 0.10 |
Structure-Activity Relationships (SAR)
The biological activity of 1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride can be correlated with its chemical structure through SAR studies. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its interaction with biological targets.
Key Findings from SAR Studies:
- Chlorine Substituents : Enhance antibacterial activity by increasing lipophilicity.
- Fluorine Substituents : Improve binding affinity to target enzymes such as COX.
- Amine Functional Group : Essential for interaction with bacterial cell walls and inflammatory pathways.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Efficacy : A study reported that derivatives similar to this compound showed significant inhibition against multi-drug resistant strains of bacteria.
- Inflammation Models : In vivo models demonstrated that compounds with similar structures significantly reduced inflammation in carrageenan-induced paw edema assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves multi-step reactions, including halogenation of the phenyl ring, followed by reductive amination. Key steps include:
- Halogenation : Chlorination and fluorination of the phenyl precursor under controlled temperatures (e.g., 0–5°C) to avoid over-substitution.
- Reductive Amination : Use of sodium cyanoborohydride or catalytic hydrogenation for amine formation .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >98% purity .
- Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Halogenation | 65–75 | 85–90% | Cl₂, F₂ gas |
| Reductive Amination | 80–85 | 92–95% | NaBH₃CN, Pd/C |
| Recrystallization | 90–95 | ≥98% | Ethanol/H₂O |
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, dihedral angles, and halogen positions. Rigidity of the 3,5-dichloro-4-fluoro substitution pattern is confirmed via crystallographic data .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies amine protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
Q. What safety protocols are critical for handling this compound?
- Hazards : Corrosive (hydrochloride salt), potential respiratory irritant.
- Protocols :
- Use fume hoods for synthesis and weighing.
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Emergency measures: Rinse eyes with water for 15 minutes; seek medical attention for inhalation exposure .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) affect biological activity?
- Methodology :
- Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Biological Assays : Compare binding affinity (e.g., IC₅₀) to neurotransmitter receptors (e.g., serotonin, dopamine) using radiolabeled ligand displacement assays.
- Findings : (R)-enantiomers show 3–5x higher affinity for serotonin receptors than (S)-forms due to spatial compatibility with hydrophobic binding pockets .
Q. What strategies resolve contradictions in reported solubility and stability data?
- Analysis :
- Solubility : Discrepancies arise from solvent polarity (e.g., 25 mg/mL in DMSO vs. 5 mg/mL in H₂O). Use dynamic light scattering (DLS) to assess aggregation.
- Stability : Degradation in aqueous buffers (pH < 3 or > 9) via hydrolysis. Stabilize with lyophilization or storage at -20°C under inert gas .
- Data Table :
| Condition | Solubility (mg/mL) | Stability (t½) |
|---|---|---|
| DMSO | 25 | >6 months |
| PBS (pH 7.4) | 5 | 48 hours |
| H₂O (pH 5) | 10 | 1 week |
Q. How can computational modeling predict interactions with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin transporter (SERT) using PDB 5I6X. The amine group forms hydrogen bonds with Asp98, while chloro/fluoro groups enhance hydrophobic interactions .
- Pharmacokinetics Prediction (SwissADME) : LogP = 2.1 (moderate lipophilicity), suggesting blood-brain barrier permeability .
Q. What in vivo models are suitable for evaluating neuropharmacological effects?
- Models :
- Forced Swim Test (FST) : Assess antidepressant-like activity in rodents (dose range: 10–50 mg/kg, i.p.).
- Microdialysis : Measure extracellular dopamine in striatum via HPLC-ECD.
- Findings : Dose-dependent reduction in immobility time (FST) at 30 mg/kg, correlating with increased dopamine levels .
Methodological Challenges
Q. Why do conflicting crystallographic data arise for this compound, and how are they resolved?
- Root Cause : Polymorphism or solvent inclusion during crystallization.
- Resolution :
- Use single-solvent systems (e.g., acetonitrile) for consistent crystal growth.
- Validate with PXRD to confirm phase purity .
Q. How to optimize reaction yields in large-scale synthesis?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
